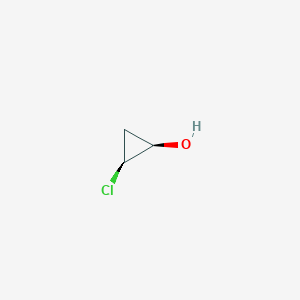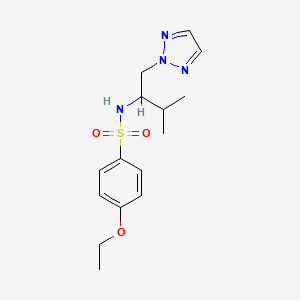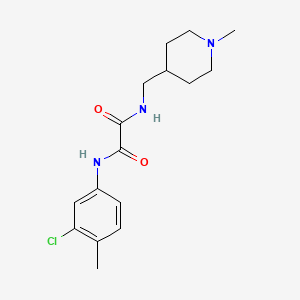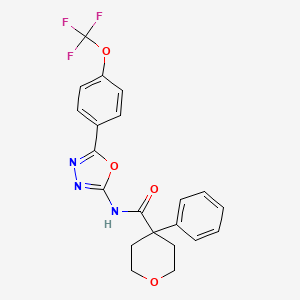![molecular formula C24H28N4O6S2 B2557543 (Z)-ethyl 4-((4-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398997-75-6](/img/structure/B2557543.png)
(Z)-ethyl 4-((4-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the FT-IR (KBr, ν max cm −1) showed peaks at 1270 (C–S), 1642 (C=N), and 1670 (amide C=O) . The 1H NMR (CDCl3) δ (ppm) showed peaks at 3.80 (s, 3H, Ar–OCH3), 6.99–8.34 (m, 12H, Ar–H), 9.34 (s, 1H, N–H), and 12.28 (s, 1H, N–H) .Chemical Reactions Analysis
The synthesized compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound's crystal structure has been determined, revealing insights into its molecular conformation and interactions. For instance, a study on a related compound, ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)benzoic acid (EPBA), highlighted the conformation of molecules in its crystal structure, which could inform the design of derivatives with specific biological activities (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial and Anticancer Activities
Several studies have explored the antimicrobial and anticancer potentials of compounds structurally related to the queried compound. Novel derivatives have shown significant antibacterial, antifungal, and anticancer activities, suggesting the potential for developing new therapeutic agents. For example, novel carbazole derivatives demonstrated activity against Human Breast Cancer Cell Line MCF7, indicating the potential for anticancer applications (Sharma, Kumar, & Pathak, 2014). Moreover, hybrid molecules containing penicillanic acid or cephalosporanic acid moieties have been synthesized and showed antimicrobial, antilipase, and antiurease activities, suggesting their utility in developing new antibacterial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of new derivatives provide the foundational knowledge for further exploration of their biological activities. Research into the synthesis of novel derivatives, such as those containing 1,3,4-thiadiazol, has led to the discovery of compounds with enhanced antibacterial activities (Qi, 2014). Additionally, the design and synthesis of thiazole-aminopiperidine hybrid analogues have identified promising Mycobacterium tuberculosis GyrB inhibitors, contributing to the search for new antituberculosis drugs (Jeankumar et al., 2013).
Antioxidant Activity
The antioxidant properties of piperazine derivatives, especially those with modifications at specific positions, have been investigated, indicating potential applications in combating oxidative stress-related diseases. For instance, aryl/aralkyl substituted piperazine derivatives with a methylxanthine moiety were synthesized and exhibited significant antioxidant activities, highlighting the importance of structural features in determining biological activities (Andonova, Zheleva-Dimitrova, Georgieva, & Zlatkov, 2014).
Mecanismo De Acción
The mechanism of action of these compounds may be related to their anti-inflammatory properties . They demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation . Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
For example, one of the compounds had a yield of 92%, a melting point of 160–162 °C, and a C, H, and N composition of 69.53%, 4.35%, and 12%, respectively .
Propiedades
IUPAC Name |
ethyl 4-[4-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S2/c1-4-33-18-8-11-20-21(16-18)35-23(26(20)3)25-22(29)17-6-9-19(10-7-17)36(31,32)28-14-12-27(13-15-28)24(30)34-5-2/h6-11,16H,4-5,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIWHBZUIAVDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2557461.png)
![N-(3,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2557462.png)



![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557469.png)

![1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2557473.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B2557477.png)

![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2557480.png)
![N-(2,4-dimethylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2557481.png)

![2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2557483.png)